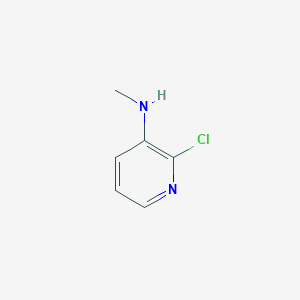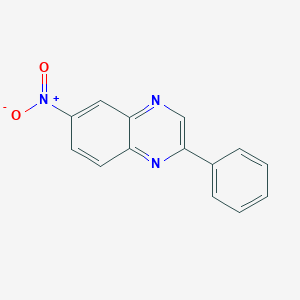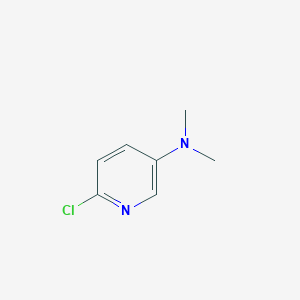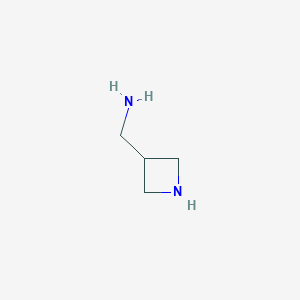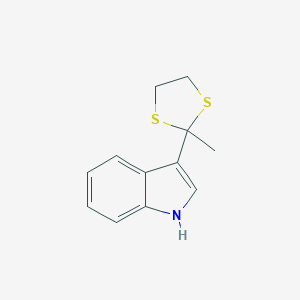
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, also known as MDITI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound commonly found in many natural products. MDITI is a sulfur-containing compound that has been synthesized using different methods, and its properties have been studied to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole is not fully understood, but it has been proposed that it acts by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis. This compound has been reported to interact with different cellular targets, including topoisomerase II, tubulin, and DNA.
Biochemical and physiological effects:
This compound has been reported to exhibit different biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has also been reported to modulate the expression of different genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the study of 3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole, including the development of new synthetic methods, the investigation of its potential applications in different fields, and the elucidation of its mechanism of action. This compound also has the potential to be used as a building block for the synthesis of new compounds with improved properties and applications.
Méthodes De Synthèse
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole can be synthesized using different methods, including the reaction of 2-methyl-1,3-dithiolane with indole in the presence of a Lewis acid catalyst. This method has been reported to yield high purity and good yields of this compound. Other methods include the reaction of indole with 2-bromo-1,3-dithiolane in the presence of a palladium catalyst, and the reaction of indole with 2-methyl-1,3-dithiolane in the presence of a base.
Applications De Recherche Scientifique
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been reported to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been reported to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
| 54921-44-7 | |
Formule moléculaire |
C12H13NS2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
3-(2-methyl-1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C12H13NS2/c1-12(14-6-7-15-12)10-8-13-11-5-3-2-4-9(10)11/h2-5,8,13H,6-7H2,1H3 |
Clé InChI |
TVPVFCFPZXJBGP-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
SMILES canonique |
CC1(SCCS1)C2=CNC3=CC=CC=C32 |
| 54921-44-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


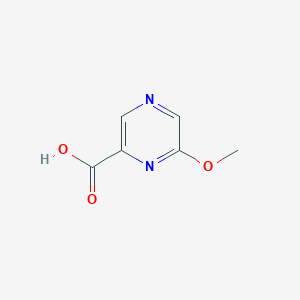
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
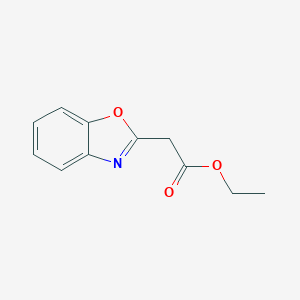
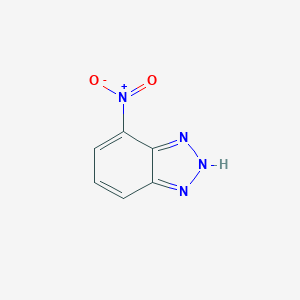
![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)
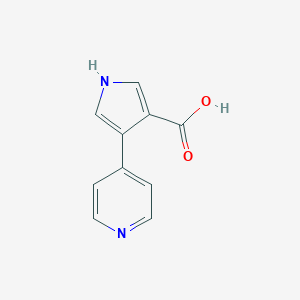
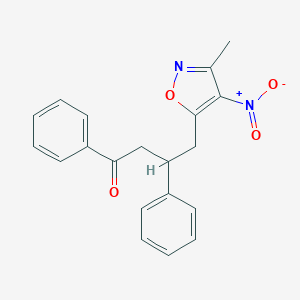
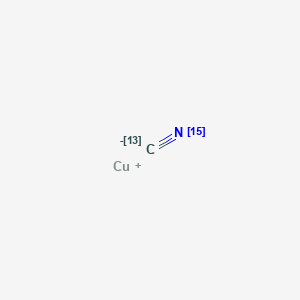
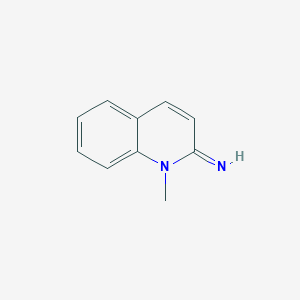
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
